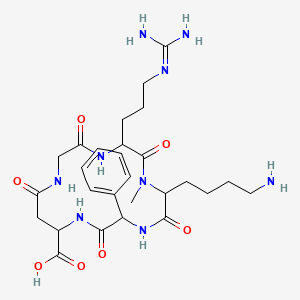
N(1)Gly-DL-Arg-DL-N(Me)Lys-DL-Phg-DL-Asp(1)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件
c(phg-isoDGR-(NMe)k) の合成には、isoDGR ペプチドの N-メチル化が含まれます。 このプロセスには、通常、目的の環状構造を得るために特定の試薬と条件が使用されます . 具体的な合成経路は異なる可能性がありますが、通常はペプチド合成、環化、精製の複数段階が含まれます .
工業生産方法
詳細な工業生産方法は容易に入手できませんが、この化合物は、標準的なペプチド合成技術を使用して研究室で合成されています。 この化合物は、しばしば研究目的で少量生産されます .
化学反応の分析
反応の種類
c(phg-isoDGR-(NMe)k) は、その合成中に主にペプチド結合形成と環化反応を起こします . また、インテグリンとの結合相互作用にも関与しており、これはその生物活性に不可欠です .
一般的な試薬と条件
c(phg-isoDGR-(NMe)k) の合成に使用される一般的な試薬には、N-メチル化剤、ペプチドカップリング試薬、ジメチルスルホキシド (DMSO) などの溶媒が含まれます . これらの反応は、通常、目的の環状構造を形成するために制御された条件下で行われます .
主な生成物
これらの反応の主な生成物は、環状ペプチド c(phg-isoDGR-(NMe)k) であり、これはα5β1 インテグリンに対する高い親和性で特徴付けられます .
科学的研究の応用
c(phg-isoDGR-(NMe)k) は、科学研究においていくつかの重要な応用があります。
作用機序
類似化合物との比較
類似化合物
cRGD ペプチド: これらのペプチドもインテグリンを標的とするが、選択性プロファイルが異なります。
isoDGR ペプチド: c(phg-isoDGR-(NMe)k) と同様に、これらのペプチドはインテグリンを標的とするが、N-メチル化修飾が不足している場合があります.
独自性
c(phg-isoDGR-(NMe)k) は、α5β1 インテグリンに対する高い選択性と効力により独自であり、これは isoDGR ペプチドの N-メチル化によって強化されています . この修飾により、その結合親和性と安定性が向上し、インテグリン標的の研究と治療開発における貴重なツールとなっています .
特性
IUPAC Name |
8-(4-aminobutyl)-5-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,16-pentaoxo-11-phenyl-1,4,7,10,13-pentazacyclohexadecane-14-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N9O7/c1-36-19(11-5-6-12-28)23(39)35-22(16-8-3-2-4-9-16)24(40)34-18(26(42)43)14-20(37)32-15-21(38)33-17(25(36)41)10-7-13-31-27(29)30/h2-4,8-9,17-19,22H,5-7,10-15,28H2,1H3,(H,32,37)(H,33,38)(H,34,40)(H,35,39)(H,42,43)(H4,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBSPGRUJJJNPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)NC(C(=O)NC(CC(=O)NCC(=O)NC(C1=O)CCCN=C(N)N)C(=O)O)C2=CC=CC=C2)CCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N9O7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
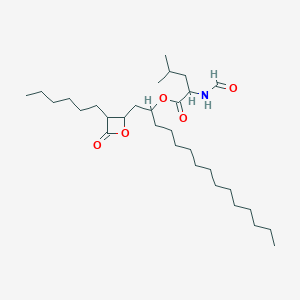

![N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide;hydrochloride](/img/structure/B12297721.png)
![N-[2-(1H-imidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12297724.png)


![(R)-1,2,3,4-Tetrahydro-6-methoxy-1-[[4-methoxy-3-(phenylmethoxy)phenyl]methyl]-7-(phenylmethoxy)isoquinoline](/img/structure/B12297733.png)
![4-(5-cyclopropylthiazolo[4,5-d]pyrimidin-2-yl)-N-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]-1-[4-(trifluoromethyl)phenyl]sulfonyl-piperazine-2-carboxamide](/img/structure/B12297739.png)
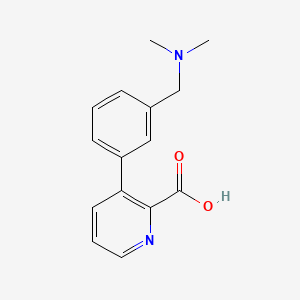
![2-[2-methyl-6-(3,6,15-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)heptan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12297741.png)
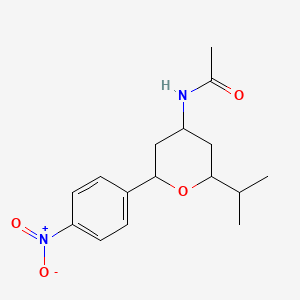
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12297763.png)
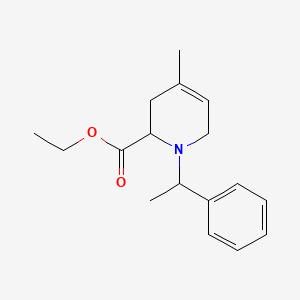
![2-((1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B12297771.png)
